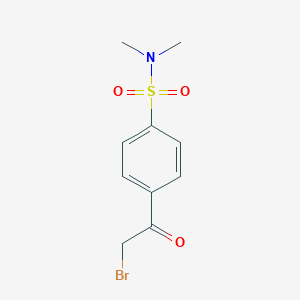

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3S/c1-12(2)16(14,15)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRFNTIBFADUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407009 | |

| Record name | 4-(Bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89102-54-5 | |

| Record name | 4-(Bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide: A Versatile Electrophilic Probe for Chemical Biology and Drug Discovery

Introduction: The Strategic Importance of Covalent Probes

In the landscape of modern chemical biology and drug discovery, the ability to selectively and irreversibly label biological targets is of paramount importance. Covalent probes, molecules designed to form a stable bond with a specific residue on a protein, have emerged as powerful tools for identifying and characterizing protein function, validating drug targets, and developing novel therapeutics. Among the various electrophilic functionalities employed in these probes, the α-haloketone motif stands out for its reactivity towards nucleophilic amino acid residues, most notably cysteine. This guide provides a comprehensive technical overview of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide, a bifunctional molecule featuring a reactive bromoacetyl group and a sulfonamide moiety, positioning it as a valuable, yet under-documented, tool for researchers in the life sciences.

Core Molecular Attributes and Physicochemical Properties

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide is a substituted aromatic compound with a molecular structure designed for targeted covalent modification. The key functional groups, the bromoacetyl moiety and the N,N-dimethylbenzenesulfonamide group, impart distinct chemical properties that govern its reactivity and potential applications.

Table 1: Physicochemical Properties of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide and Related Analogs

| Property | 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide | 4-(2-bromoacetyl)benzenesulfonamide[1] | N,N-Dimethylbenzenesulfonamide[2] |

| Molecular Formula | C₁₀H₁₂BrNO₃S | C₈H₈BrNO₃S | C₈H₁₁NO₂S |

| Molecular Weight | 306.17 g/mol | 278.13 g/mol | 185.25 g/mol |

| Appearance | Predicted: White to off-white solid | Not specified | Not specified |

| Melting Point | Not experimentally determined | Not specified | Not specified |

| Solubility | Predicted: Soluble in organic solvents (DMSO, DMF, alcohols), sparingly soluble in water | Not specified | Not specified |

| CAS Number | Not assigned | 944-33-2 | 14417-01-7 |

Note: Properties for the title compound are predicted based on its chemical structure and data from analogous compounds, as specific experimental data is not widely available.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide.

Experimental Protocol: A Predictive Methodology

Step 1: Friedel-Crafts Acylation of N,N-Dimethylbenzenesulfonamide

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable inert solvent such as dichloromethane (DCM).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add N,N-dimethylbenzenesulfonamide (1.0 equivalent) to the flask.

-

Acylation: Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 4-acetyl-N,N-dimethylbenzenesulfonamide, can be purified by recrystallization or column chromatography.

Step 2: α-Bromination of 4-acetyl-N,N-dimethylbenzenesulfonamide

-

Reaction Setup: Dissolve the purified 4-acetyl-N,N-dimethylbenzenesulfonamide (1.0 equivalent) in glacial acetic acid in a round-bottom flask.

-

Bromination: Add a solution of bromine (Br₂, 1.0-1.1 equivalents) in acetic acid dropwise to the reaction mixture. Alternatively, N-bromosuccinimide (NBS) can be used as a milder brominating agent.

-

Reaction Progression: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Work-up and Purification: Pour the reaction mixture into cold water to precipitate the product. Filter the solid, wash with water, and dry. The crude 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Anticipated Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups on the sulfonamide nitrogen, a singlet for the methylene protons of the bromoacetyl group, and two doublets in the aromatic region corresponding to the para-substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum should reveal signals for the methyl carbons, the methylene carbon adjacent to the bromine, the carbonyl carbon, and the aromatic carbons.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the carbonyl group (C=O stretch), the sulfonyl group (S=O stretches), and C-Br bond.

Reactivity and Mechanism of Action: The Electrophilic Nature of α-Haloketones

The utility of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide as a chemical probe stems from the electrophilic character of the α-carbon in the bromoacetyl group. This carbon is susceptible to nucleophilic attack by electron-rich amino acid side chains, primarily the thiol group of cysteine.

Reaction with Cysteine: A Covalent Partnership

The reaction with cysteine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiolate anion of a cysteine residue acts as the nucleophile, attacking the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether bond, thus covalently linking the probe to the protein.

Caption: SN2 reaction mechanism of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide with a cysteine residue.

The rate of this reaction is influenced by several factors, including the pKa of the cysteine thiol, its accessibility within the protein structure, and the local microenvironment.

Applications in Research and Drug Development

The bifunctional nature of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide opens up a range of potential applications for researchers and drug development professionals.

-

Activity-Based Protein Profiling (ABPP): This compound can be used as a warhead in ABPP probes to identify and profile the activity of enzymes with reactive cysteines in their active sites. By incorporating a reporter tag (e.g., a fluorophore or biotin) onto the benzenesulfonamide scaffold, researchers can visualize or capture target proteins from complex biological samples.

-

Covalent Inhibitor Development: The bromoacetyl group serves as an electrophilic trap for the development of targeted covalent inhibitors. The sulfonamide portion of the molecule can be further functionalized to enhance binding affinity and selectivity for the target protein's active site or a nearby allosteric pocket.

-

Mapping Protein-Protein Interactions: When used in cross-linking experiments, derivatives of this compound can help to identify and map protein-protein interactions by covalently linking interacting partners that are in close proximity.

-

Chemical Proteomics: As a cysteine-reactive probe, it can be employed in chemical proteomics workflows to map the landscape of reactive cysteines across the proteome, providing insights into redox regulation and identifying potential drug targets[3].

Safety and Handling

As an α-haloketone, 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide is expected to be a reactive and potentially hazardous compound. While a specific Safety Data Sheet (SDS) is not available, the safety precautions for the analogous 4-(2-bromoacetyl)benzenesulfonamide should be followed[1].

-

Hazard Classification (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye damage.

-

May cause respiratory irritation.

-

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

Conclusion and Future Outlook

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide represents a promising, albeit currently underutilized, chemical tool. Its straightforward synthesis from readily available starting materials and its inherent reactivity towards nucleophilic amino acids make it an attractive scaffold for the design of novel chemical probes and covalent inhibitors. Further research is warranted to fully characterize its physicochemical properties, explore its reactivity profile with a broader range of biological nucleophiles, and demonstrate its utility in diverse applications within chemical biology and drug discovery. The insights and predictive protocols provided in this guide aim to serve as a valuable resource for scientists seeking to leverage the potential of this versatile electrophilic probe.

References

-

PubChem. 4-(2-Bromoacetyl)benzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

-

PubChem. N,N-Dimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

Sources

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide CAS number 89102-54-5

An In-Depth Technical Guide to 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide (CAS 89102-54-5): A Versatile Electrophilic Probe for Covalent Targeting

Executive Summary

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide is a specialized chemical reagent designed for applications in chemical biology and drug discovery. Its structure is characterized by two key moieties: a reactive α-bromoacetyl group, which acts as an electrophilic "warhead," and a stable N,N-dimethylbenzenesulfonamide scaffold. This combination makes it a powerful tool for covalently modifying nucleophilic amino acid residues on proteins, such as cysteine and histidine. This guide provides a comprehensive technical overview of its properties, a plausible synthetic route, detailed experimental protocols for its application in target identification, and critical insights into experimental design and safety. It is intended for researchers and drug development professionals seeking to leverage covalent chemical probes for protein labeling, activity-based protein profiling (ABPP), and the discovery of novel therapeutic targets.

The Strategic Role of Covalent Probes in Modern Drug Discovery

The paradigm of drug discovery has seen a significant resurgence in the development of covalent inhibitors.[1][2] Historically, the irreversible nature of covalent drugs like aspirin and penicillin was often associated with potential toxicity due to off-target reactions.[3] However, modern approaches focus on "targeted covalent inhibitors," which pair a high-affinity, reversible binding scaffold with a moderately reactive electrophile. This design ensures that the covalent bond forms selectively and efficiently only with the intended target protein, minimizing off-target effects.[2]

Central to this field is the use of electrophilic chemical probes to map the "ligandable" proteome. These probes employ a reactive "warhead" to form a permanent bond with nucleophilic amino acid residues, enabling the identification and characterization of protein targets.[4] 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide fits squarely into this class of reagents, serving as a valuable tool for interrogating protein function and discovering new sites for therapeutic intervention.

Core Structural and Physicochemical Properties

The utility of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide is derived directly from its bifunctional structure.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 89102-54-5 | - |

| Molecular Formula | C₁₀H₁₂BrNO₃S | Computed |

| Molecular Weight | 306.18 g/mol | Computed |

| Appearance | Expected to be a crystalline solid | Inferred from analogs[5] |

| Solubility | Soluble in organic solvents (DMSO, DMF, CH₂Cl₂) | Inferred |

| Storage | Store at 2-8°C, desiccated, protected from light | Best Practice |

The α-Bromoacetyl "Warhead"

The bromoacetyl group is a classic α-halo ketone, a potent alkylating agent. Its reactivity is governed by the electrophilic carbon adjacent to the bromine atom, which is susceptible to nucleophilic attack.[6] This moiety can covalently modify several nucleophilic amino acid residues, with a general reactivity profile of Cys > His > Lys > Met. This reactivity is fundamental to its function as a protein labeling agent.

The N,N-Dimethylbenzenesulfonamide Scaffold

The sulfonamide group is a common feature in many pharmaceuticals.[7] The N,N-dimethyl substitution serves several purposes:

-

Chemical Stability: It creates a robust, chemically inert scaffold that presents the reactive warhead.

-

Modulated Physicochemical Properties: Unlike primary or secondary sulfonamides, the tertiary N,N-dimethylated version cannot act as a hydrogen bond donor, which influences its solubility and interaction with protein binding pockets.

-

Tunability: The benzene ring can be further functionalized to alter binding affinity, selectivity, or to attach reporter tags (e.g., fluorophores, biotin) for downstream analysis.

Synthesis and Analytical Characterization

While not widely commercially available, 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide can be synthesized in a laboratory setting via a standard Friedel-Crafts acylation reaction.

Proposed Synthetic Workflow

The logical synthetic approach involves the acylation of a commercially available starting material, N,N-dimethylbenzenesulfonamide, with a bromoacetylating agent.

Caption: Proposed synthesis of the title compound via Friedel-Crafts acylation.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example and should be performed by trained personnel with appropriate safety precautions.

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N,N-dimethylbenzenesulfonamide (1.0 eq) and a dry, inert solvent such as dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.

-

Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the internal temperature remains below 5°C. Stir the resulting slurry for 15 minutes.

-

Acylation: Add a solution of bromoacetyl bromide (1.1 eq) in dry DCM dropwise via an addition funnel over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and 1 M HCl (aq).

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the final compound.

Protocol: Analytical Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity.[8]

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Dissolve the purified product in CDCl₃. Expect to see characteristic peaks for the aromatic protons, the methylene protons of the bromoacetyl group (singlet, ~4.4 ppm), and the methyl protons of the dimethylamino group (singlet, ~2.7 ppm).

-

¹³C NMR: Confirm the presence of all 10 unique carbon atoms, including the carbonyl carbon (~190 ppm) and the methylene carbon (~30 ppm).

-

-

Mass Spectrometry (MS):

-

Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the compound (m/z [M+H]⁺) and its characteristic isotopic pattern due to the presence of bromine.

-

-

Purity Analysis:

-

Assess purity using High-Performance Liquid Chromatography (HPLC) with UV detection. The final product should exhibit >95% purity for use in biological experiments.

-

Core Application: Chemoproteomic Target Identification

The primary application for this reagent is identifying the protein targets of a ligand or mapping accessible, reactive residues in a proteome. This is often accomplished using a workflow known as Activity-Based Protein Profiling (ABPP).[4]

General Chemoproteomic Workflow

Caption: Standard workflow for target identification using a covalent chemical probe.

Experimental Protocol: Proteome-Wide Target Identification by MS

Causality: This protocol is designed to identify which proteins are covalently labeled by 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide. A competition experiment is included as a critical self-validating control to distinguish specific targets from non-specific background binding.

-

Preparation: Prepare cell lysates or use purified recombinant protein. Determine the total protein concentration using a BCA assay.

-

Labeling:

-

Treatment Group: Incubate the proteome (e.g., 1 mg/mL total protein) with the probe (10-50 µM final concentration) for 1 hour at 37°C.

-

Control Group (Competition): Pre-incubate the proteome with a high concentration (e.g., 100x excess) of a known inhibitor or a non-reactive analog of the probe for 30 minutes before adding the probe.

-

Vehicle Control: Incubate the proteome with the same concentration of vehicle (e.g., DMSO) used for the probe.

-

-

Sample Preparation for MS:

-

Precipitate the proteins (e.g., with cold acetone) to remove excess, unbound probe.

-

Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).

-

Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide (IAA). Note: This step alkylates cysteines not modified by the probe.

-

-

Proteolysis: Dilute the urea to <2 M and digest the proteins overnight with trypsin.

-

LC-MS/MS Analysis:

-

Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.

-

Specifically search for the mass modification corresponding to the probe on nucleophilic residues (+225.98 Da for C₁₀H₁₁NO₃S).

-

Quantify the abundance of labeled peptides in the treatment vs. control groups. A significant reduction in labeling in the competition control group validates the target's specificity.

-

Mechanism of Action: Covalent Modification

The probe functions via an Sɴ2 reaction, where a nucleophilic amino acid side chain attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide leaving group.

Caption: Reaction mechanism of covalent modification of a cysteine residue.

Safety, Handling, and Storage

As an alkylating agent, 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide must be handled with appropriate care.

| Hazard Category | Description & Precaution | Reference |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Inferred from analogs[9][10] |

| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | Inferred from analogs[11][12] |

| Sensitization | Potential skin sensitizer. | General for alkylating agents |

| Handling | Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE): nitrile gloves, safety glasses, and a lab coat. Avoid creating dust. | [11][12] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture to prevent degradation. | [12][13] |

Conclusion and Future Perspectives

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide is a well-defined chemical tool with significant potential in chemical proteomics and drug discovery. Its straightforward synthesis and predictable reactivity make it an accessible reagent for identifying novel protein targets and exploring their biological functions. Future applications could involve incorporating this warhead into more complex scaffolds to develop highly selective targeted covalent inhibitors or creating trifunctional probes that include a photoreactive group for advanced structural biology studies. The principles and protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this and similar covalent probes in their work.

References

-

PubChem. (n.d.). 4-(2-Bromoacetyl)benzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Zarghi, A., & Arfaei, S. (2011). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,2-Benzenediamine (CAS 95-54-5). Retrieved from [Link]

-

Wang, Y., et al. (2024). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. PMC, NIH. Retrieved from [Link]

-

X-Chem. (2025). Covalent Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). Melamine formaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-(2-bromoacetyl)benzenesulfonamide (3). Retrieved from [Link]

-

Chemistry World. (2021). Emerging strategies in covalent inhibition. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

National Institutes of Health. (n.d.). Emerging opportunities for intact and native protein analysis using chemical proteomics. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Retrieved from [Link]

-

PubMed. (2014). N-Terminal-oriented proteogenomics of the marine bacterium roseobacter denitrificans Och114 using N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP) labeling and diagonal chromatography. Retrieved from [Link]

-

AXXAM. (n.d.). Investigation of MOA of next generation covalent inhibitors. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N,N-Dimethyl-4-(2-propynylamino)benzenesulfonamide. Retrieved from [Link]

-

LookChem. (n.d.). Cas 495-54-5, 2,4-DIAMINOAZOBENZENE. Retrieved from [Link]

-

National Institutes of Health. (2020). 10 years into the resurgence of covalent drugs. PMC. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methoxypolyoxymethylene melamine methanol, polymer with formaldehyde and 1,3,5-triazine-2,4,6-triamine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). Retrieved from [Link]

-

Organic Process Research & Development. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

-

BioChemPartner.com. (n.d.). 2-Bromo-N,N-dimethylacetamide Bulk. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. 10 years into the resurgence of covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axxam.com [axxam.com]

- 4. Emerging opportunities for intact and native protein analysis using chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(2-溴乙酰)苯磺酰氟 95% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. 944-33-2 | 4-(2-Bromoacetyl)benzene-1-sulfonamide - AiFChem [aifchem.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Synthesis of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide, a valuable bifunctional molecule with significant potential in drug discovery and chemical biology. The document outlines a robust and efficient two-step synthetic pathway, commencing with the Friedel-Crafts acylation of N,N-dimethylbenzenesulfonamide, followed by the selective alpha-bromination of the resulting acetophenone intermediate. This guide is designed to serve as a practical resource for researchers, offering detailed experimental protocols, mechanistic insights, characterization data, and a discussion of the compound's applications as a covalent modifier of biological macromolecules.

Introduction: The Significance of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide is a versatile organic compound that merges the structural features of a sulfonamide with a reactive α-bromo ketone moiety. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, known for its ability to engage in hydrogen bonding and other non-covalent interactions within protein binding sites. The introduction of the bromoacetyl group imparts the functionality of a covalent modifier, capable of forming stable bonds with nucleophilic amino acid residues, such as cysteine, histidine, and lysine, on protein targets. This dual functionality makes 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide a compound of considerable interest for the development of targeted covalent inhibitors and chemical probes for proteomics research.[1][2][3]

Targeted covalent inhibitors have seen a resurgence in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[4][5] The bromoacetyl group serves as an electrophilic "warhead" that can be directed to a specific protein by the sulfonamide-containing scaffold, leading to irreversible inhibition. Furthermore, in chemical proteomics, such compounds are invaluable for activity-based protein profiling (ABPP) and for mapping the binding sites of small molecules on a proteome-wide scale.[6][7]

This guide provides a detailed roadmap for the synthesis of this important research chemical, empowering scientists to readily access it for their investigations.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient synthesis of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide is achieved through a two-step process:

-

Friedel-Crafts Acylation: Introduction of an acetyl group onto the aromatic ring of N,N-dimethylbenzenesulfonamide to form the intermediate, 4-acetyl-N,N-dimethylbenzenesulfonamide.

-

Alpha-Bromination: Selective bromination of the methyl group of the acetyl moiety to yield the final product.

This strategy is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.

}

Overall synthetic workflow for 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide.

Experimental Protocols & Mechanistic Insights

Step 1: Friedel-Crafts Acylation of N,N-Dimethylbenzenesulfonamide

The introduction of the acetyl group at the para-position of the benzene ring is achieved via a classic Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution, an acylium ion is generated from acetyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The sulfonamide group is a deactivating but ortho-, para-directing group; the para-product is generally favored due to reduced steric hindrance.

}

Mechanism of the Friedel-Crafts Acylation.

Protocol: Synthesis of 4-acetyl-N,N-dimethylbenzenesulfonamide

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| N,N-Dimethylbenzenesulfonamide | 185.25 | 18.53 g | 0.10 | 1.0 |

| Aluminum Chloride (anhydrous) | 133.34 | 29.33 g | 0.22 | 2.2 |

| Acetyl Chloride | 78.50 | 8.64 g (7.85 mL) | 0.11 | 1.1 |

| Dichloromethane (anhydrous) | - | 200 mL | - | - |

| Hydrochloric Acid (conc.) | - | ~50 mL | - | - |

| Ice | - | ~500 g | - | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap (for HCl), add anhydrous aluminum chloride (29.33 g).

-

Add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C in an ice-water bath.

-

Slowly add acetyl chloride (7.85 mL) to the stirred suspension via the dropping funnel.

-

In a separate beaker, dissolve N,N-dimethylbenzenesulfonamide (18.53 g) in anhydrous dichloromethane (100 mL).

-

Add the N,N-dimethylbenzenesulfonamide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (500 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring. This should be done in a well-ventilated fume hood.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethanol to afford 4-acetyl-N,N-dimethylbenzenesulfonamide as a white solid.

Step 2: Alpha-Bromination of 4-acetyl-N,N-dimethylbenzenesulfonamide

The second step involves the selective bromination of the acetyl methyl group. N-Bromosuccinimide (NBS) is an excellent reagent for this transformation, as it provides a low, constant concentration of bromine, which favors radical substitution at the alpha-position of the ketone over electrophilic substitution on the aromatic ring.[8] The reaction is typically initiated by a radical initiator like AIBN or by light.

Protocol: Synthesis of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 4-acetyl-N,N-dimethylbenzenesulfonamide | 227.29 | 22.73 g | 0.10 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 19.58 g | 0.11 | 1.1 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.164 g | 0.001 | 0.01 |

| Carbon Tetrachloride (anhydrous) | - | 250 mL | - | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetyl-N,N-dimethylbenzenesulfonamide (22.73 g) in anhydrous carbon tetrachloride (250 mL).

-

Add N-bromosuccinimide (19.58 g) and a catalytic amount of AIBN (0.164 g) to the solution.

-

Heat the mixture to reflux and irradiate with a UV lamp (or a 250W incandescent lamp) for 2-4 hours.

-

Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter off the succinimide and wash it with a small amount of cold carbon tetrachloride.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide as a solid.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide.

Expected Characterization Data:

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₀H₁₂BrNO₃S

-

Molecular Weight: 306.18 g/mol

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~8.1-7.9 (m, 4H, Ar-H)

-

δ ~4.4 (s, 2H, -COCH₂Br)

-

δ ~2.7 (s, 6H, -N(CH₃)₂)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~190 (C=O)

-

δ ~140-128 (Ar-C)

-

δ ~38 (-N(CH₃)₂)

-

δ ~30 (-CH₂Br)

-

-

IR (KBr, cm⁻¹):

-

~1690 (C=O stretch)

-

~1350 & ~1160 (SO₂ stretch)

-

~3000-2800 (C-H stretch)

-

-

Mass Spectrometry (ESI+):

Safety and Handling

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment.

-

Acetyl Chloride: Corrosive, flammable, and reacts with water and alcohols.

-

N-Bromosuccinimide (NBS): Irritant and light-sensitive.

-

Carbon Tetrachloride: Toxic and a suspected carcinogen. Use with extreme caution and consider alternative solvents if possible.

-

Bromoacetyl Compounds: These are lachrymators and are corrosive. Avoid inhalation and skin contact.

Applications in Drug Discovery and Chemical Biology

The utility of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide stems from its nature as a reactive chemical probe. The bromoacetyl group is an effective electrophile for targeting nucleophilic residues on proteins.[3]

-

Targeted Covalent Inhibitors: The sulfonamide moiety can be designed to bind non-covalently to a target protein, thereby positioning the bromoacetyl group for a specific and irreversible reaction with a nearby nucleophilic amino acid. This strategy can lead to highly potent and selective inhibitors.[4][5]

-

Chemical Proteomics: This compound can be used as a probe to identify proteins that have reactive nucleophiles in their binding pockets. By treating a complex protein mixture with the probe and then using mass spectrometry-based proteomics, one can identify the proteins that have been covalently labeled.[6][7] This is a powerful method for identifying potential drug targets and for understanding the off-target effects of drugs.

-

Activity-Based Protein Profiling (ABPP): In ABPP, covalent probes are used to assess the functional state of enzymes in their native environment. 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide can be used to develop activity-based probes for various enzyme classes.

Conclusion

The two-step synthesis of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide detailed in this guide provides a reliable and efficient method for accessing this valuable research chemical. By leveraging the well-understood principles of Friedel-Crafts acylation and radical-mediated alpha-bromination, researchers can readily produce this compound in sufficient quantities for their studies in drug discovery and chemical biology. The unique combination of a sulfonamide recognition element and a reactive bromoacetyl warhead ensures that this molecule will continue to be a valuable tool for the exploration of the proteome and the development of novel therapeutics.

References

-

MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Bromoacetyl)benzene-1-sulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. Retrieved from [Link]

-

AXXAM. (n.d.). Investigation of MOA of next generation covalent inhibitors. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(2-bromoacetyl)-n,n-dimethylbenzene-1-sulfonamide. Retrieved from [Link]

-

ResearchGate. (2021). Site-specific covalent labeling of His-tag fused proteins with N-acyl-N-alkyl sulfonamide reagent. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(2-bromoacetyl)-n,n-diethylbenzene-1-sulfonamide. Retrieved from [Link]

-

Macquarie University Research Portal. (n.d.). Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. Retrieved from [Link]

-

PubMed. (2021). Site-specific covalent labeling of His-tag fused proteins with N-acyl-N-alkyl sulfonamide reagent. Retrieved from [Link]

-

Nomura Research Group. (2022). Advances in covalent drug discovery. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. Retrieved from [Link]

- Google Patents. (n.d.). US5470973A - Synthesis of sulfonamide intermediates.

-

ResearchGate. (n.d.). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of α‐Bromoacetyl MIDA Boronate | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Covalent Labeling of Matrix Metalloproteases with Affinity‐Based Probes Containing Tuned Reactive N‐Acyl‐N‐Alkyl Sulfonamide Cleavable Linkers. Retrieved from [Link]

-

PubMed. (2018). Covalent labeling-mass spectrometry with non-specific reagents for studying protein structure and interactions. Retrieved from [Link]

-

SpringerLink. (n.d.). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

-

PubChem. (n.d.). Mls002703379. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(2-bromoacetyl)benzene-1-sulfonamide. Retrieved from [Link]

-

PubMed. (2006). 3'-(2,4-Dinitrobenzenesulfonyl)-2',7'-dimethylfluorescein as a fluorescent probe for selenols. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Nitro-4-bromo-benzene-sulfonamide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Covalent labeling-mass spectrometry with non-specific reagents for studying protein structure and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-BROMOACETAMIDE(79-15-2) 13C NMR [m.chemicalbook.com]

- 6. figshare.mq.edu.au [figshare.mq.edu.au]

- 7. Site-specific covalent labeling of His-tag fused proteins with N-acyl-N-alkyl sulfonamide reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PubChemLite - 4-(2-bromoacetyl)-n,n-dimethylbenzene-1-sulfonamide (C10H12BrNO3S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Mechanism of Action of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide: A Covalent Modifier Approach

This technical guide provides a comprehensive analysis of the putative mechanism of action of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide, a compound featuring a reactive electrophilic warhead. Designed for researchers, scientists, and drug development professionals, this document will delve into the chemical basis of its activity, outline a strategic workflow for target identification and validation, and provide detailed experimental protocols to empower further investigation.

Introduction: The Emergence of Covalent Modulators

In the landscape of modern drug discovery, there is a renewed interest in covalent inhibitors. These molecules form a stable, covalent bond with their protein target, often leading to prolonged duration of action and the ability to target proteins with shallow binding pockets that have been deemed "undruggable" by traditional non-covalent inhibitors[1]. Covalent inhibitors typically feature an electrophilic "warhead" that reacts with a nucleophilic amino acid residue on the target protein[1].

The compound 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide possesses a classic α-haloacetyl electrophile, positioning it as a potential covalent inhibitor. While direct research on this specific molecule is limited, its structural features allow for a well-supported hypothesis regarding its mechanism of action. This guide will, therefore, be built upon the foundational principles of covalent inhibition, providing a roadmap for the comprehensive characterization of this and similar molecules.

Predicted Mechanism of Action: An Electrophilic Attack

The core of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide's reactivity lies in the bromoacetyl group. The bromine atom, being a good leaving group, and the adjacent electron-withdrawing carbonyl group, render the α-carbon highly electrophilic. This makes it susceptible to nucleophilic attack by amino acid residues on a target protein.

The proposed mechanism follows a two-step process, characteristic of many covalent inhibitors[2]:

-

Reversible Binding: The molecule initially forms a non-covalent complex with the target protein. This binding is driven by interactions such as hydrogen bonding, and van der Waals forces, guided by the benzenesulfonamide portion of the molecule. The sulfonamide moiety is known to participate in hydrogen bonding and electrostatic interactions within protein binding sites[3].

-

Irreversible Covalent Modification: Following initial binding, a suitably positioned nucleophilic residue in the protein's active site or a nearby pocket attacks the electrophilic α-carbon of the bromoacetyl group. This results in a substitution reaction where the bromine atom is displaced, forming a stable covalent bond between the inhibitor and the protein.

The most likely nucleophilic amino acid residues to be targeted by an α-bromoacetyl warhead are those with readily available lone pairs of electrons, primarily the thiol group of cysteine, but also potentially the hydroxyl groups of serine and threonine, or the imidazole nitrogen of histidine[1][4].

Caption: Proposed two-step mechanism of covalent inhibition.

A Strategic Workflow for Target Identification and Validation

Given the nascent stage of research on 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide, a systematic approach is required to identify its protein targets and validate the proposed covalent mechanism. The following workflow provides a comprehensive strategy from initial screening to detailed kinetic characterization.

Caption: A strategic workflow for target discovery and validation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Target Identification using Mass Spectrometry-based Proteomics

Objective: To identify the proteins that are covalently modified by 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide in a complex biological sample.

Methodology:

-

Cell Lysate Preparation:

-

Culture relevant human cells (e.g., a cancer cell line if anti-cancer activity is hypothesized) to ~80% confluency.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

-

-

Inhibitor Treatment:

-

Incubate the cell lysate with 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide at a predetermined concentration (e.g., 10-100 µM) for a set time (e.g., 1 hour) at 37°C.

-

Include a vehicle control (e.g., DMSO) and a heat-denatured lysate control.

-

-

Protein Digestion:

-

Perform a chloroform/methanol precipitation to remove interfering substances.

-

Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (for the control).

-

Dilute the sample and digest the proteins with trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a data-dependent acquisition method to fragment the most abundant peptides.

-

-

Data Analysis:

-

Search the raw MS data against a human protein database using a search engine like MaxQuant or Proteome Discoverer.

-

Specifically, search for a variable modification on cysteine, serine, threonine, and histidine residues corresponding to the mass of the inhibitor minus the bromine atom.

-

Identify the proteins that are consistently and significantly modified by the inhibitor compared to the controls.

-

Target Validation through Biochemical Assays

Objective: To confirm that the identified protein is a direct target of the inhibitor and that its function is modulated.

Methodology (Example: Kinase Target):

-

Recombinant Protein Expression and Purification:

-

Clone the gene of the putative target protein into an expression vector.

-

Express the protein in a suitable system (e.g., E. coli or insect cells).

-

Purify the recombinant protein using affinity chromatography.

-

-

In Vitro Activity Assay:

-

Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Incubate the purified kinase with its substrate and ATP in the presence of varying concentrations of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide.

-

Measure the kinase activity and determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%[5].

-

-

Site-directed Mutagenesis:

-

If a specific residue (e.g., Cys123) was identified as the site of modification by mass spectrometry, create a mutant version of the protein where this residue is changed to a non-nucleophilic amino acid (e.g., alanine or serine)[5].

-

Express and purify the mutant protein.

-

Repeat the in vitro activity assay. A significant increase in the IC50 value for the mutant protein compared to the wild-type would confirm that this residue is critical for the inhibitor's action[5].

-

Characterization of the Covalent Interaction

Objective: To determine the kinetic parameters of the covalent interaction.

Methodology:

-

Determination of kinact and KI:

-

The potency of an irreversible inhibitor is best described by the rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI)[6].

-

Pre-incubate the target enzyme with various concentrations of the inhibitor for different time points.

-

At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into the reaction buffer containing the substrate to initiate the reaction. The dilution should be sufficient to prevent further significant covalent modification during the activity measurement.

-

Measure the initial reaction velocity for each condition.

-

Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

-

Plot kobs versus the inhibitor concentration. The data should fit a hyperbolic curve, from which kinact (the maximum rate of inactivation) and KI can be determined.

-

Data Presentation:

| Parameter | Description | Experimental Method |

| IC50 | Concentration of inhibitor causing 50% inhibition of enzyme activity. | In vitro activity assay |

| kinact | Maximum rate of enzyme inactivation. | Kinetic analysis |

| KI | Inhibitor concentration at half-maximal inactivation rate. | Kinetic analysis |

| kinact/KI | Second-order rate constant for inactivation, an overall measure of inhibitor efficiency. | Calculated from kinact and KI |

Conclusion

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide is a compound with the clear potential to act as a covalent inhibitor due to its α-bromoacetyl moiety. While its specific biological targets remain to be elucidated, the framework presented in this guide provides a robust and scientifically rigorous path for its characterization. By employing a combination of advanced proteomics for target discovery, biochemical assays for validation, and detailed kinetic analysis, researchers can uncover the mechanism of action of this and other novel covalent modifiers, paving the way for their potential development as therapeutic agents.

References

-

Thirumal, M., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available at: [Link]

-

MedChem Consulting. (2023). Covalent Inhibitors. Cambridge MedChem Consulting. Available at: [Link]

-

Domainex. (n.d.). Covalent inhibitor drug discovery. Domainex. Available at: [Link]

- Singh, J., et al. (2011). The re-emergence of covalent drugs.

- Petrillo, E. W., & Ondetti, M. A. (1982). Angiotensin-converting enzyme inhibitors: medicinal chemistry and biological actions. Medicinal Research Reviews.

- Schwartz, K. J., et al. (2017). Covalent modulation of protein function with reactive natural products. Current Opinion in Chemical Biology.

- Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from accidental discoveries to targeted design. Drug Discovery Today.

- Potashman, M. H., & Shair, M. D. (2019). The evolution of covalent inhibitors in drug discovery. Journal of Medicinal Chemistry.

- Krishnamurthy, V. M., et al. (2008). Reversibility in covalent drug binding: the case of the HIV-1 protease inhibitor mozenavir. Journal of the American Chemical Society.

-

Johnson, D. S., et al. (2016). Structure and Characterization of a Covalent Inhibitor of Src Kinase. Frontiers in Chemistry. Available at: [Link]

-

Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. Available at: [Link]

Sources

- 1. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]

- 2. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. Frontiers | Structure and Characterization of a Covalent Inhibitor of Src Kinase [frontiersin.org]

- 6. drughunter.com [drughunter.com]

An In-Depth Technical Guide to 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide: A Putative Covalent Probe for Chemical Biology and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide. This compound possesses a unique combination of a sulfonamide moiety and a reactive bromoacetyl group, positioning it as a promising, yet underexplored, tool for chemical biology and drug discovery. As a putative covalent probe, it has the potential to irreversibly bind to and modulate the function of specific protein targets. This guide will delve into its presumed mechanism of action, propose a synthetic route, and outline detailed experimental protocols for its application in target identification and validation. While direct experimental data on this specific molecule is limited, this document aims to provide a foundational framework for researchers to unlock its scientific potential by drawing upon established principles of covalent probe design and application.

Introduction: The Promise of Covalent Probes in Unraveling Biology

The landscape of chemical biology and drug discovery is increasingly embracing the strategic use of covalent inhibitors and probes. Unlike their reversible counterparts, covalent modifiers form a stable, lasting bond with their protein targets, offering distinct advantages such as prolonged duration of action and the ability to target shallow binding pockets. This has led to the successful development of impactful drugs like aspirin and penicillin. The molecule 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide (C₁₀H₁₂BrNO₃S) emerges as a compelling candidate in this domain, integrating a benzenesulfonamide core, a known pharmacophore present in a variety of clinically approved drugs, with an electrophilic bromoacetyl "warhead". This guide serves as a technical primer for researchers, scientists, and drug development professionals interested in the potential of this molecule.

Molecular Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical probe is paramount for designing robust experiments and interpreting the resulting data.

| Property | Value | Source |

| IUPAC Name | 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide | PubChem |

| CAS Number | 89102-54-5 | BLDpharm[1] |

| Molecular Formula | C₁₀H₁₂BrNO₃S | PubChem[2] |

| Molecular Weight | 306.18 g/mol | BLDpharm[1] |

| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBr | PubChem[2] |

| Predicted XlogP | 1.5 | PubChem[2] |

| Appearance | White to off-white solid (Predicted) | - |

Proposed Synthesis of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

Reaction Scheme:

Caption: Proposed synthesis of the target compound via Friedel-Crafts acylation.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylbenzenesulfonamide (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.

-

Lewis Acid Addition: Cool the mixture to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise. Stir the resulting suspension for 15-20 minutes at 0 °C.

-

Acylation: Add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide.

Mechanism of Action: A Tale of Covalent Modification

The functionality of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide as a chemical probe is predicated on the electrophilic nature of the α-carbon of the bromoacetyl group. This positions it as a potent alkylating agent, with a high propensity to react with nucleophilic residues on proteins.

The Covalent Reaction:

The primary mode of action is expected to be the covalent modification of cysteine residues. The lone pair of electrons on the sulfur atom of a cysteine side chain will act as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group and displacing the bromide leaving group in a classic Sₙ2 reaction.

Caption: The covalent modification of a protein cysteine residue.

This irreversible bond formation allows for the stable labeling of target proteins, enabling their subsequent identification and characterization. While cysteine is the most likely target due to the high nucleophilicity of its thiol group, reactions with other nucleophilic residues such as histidine and lysine are also possible, albeit likely at a slower rate.

Potential Biological Applications: Targeting sCD23 and Beyond

While direct evidence is pending, commercial availability of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide suggests its utility in the preparation of intermediates for the treatment and prophylaxis of conditions mediated by soluble CD23 (sCD23) inhibitors. sCD23 is the soluble form of the low-affinity IgE receptor and plays a role in the regulation of the immune response. Dysregulation of sCD23 has been implicated in allergic diseases and certain cancers.

The benzenesulfonamide scaffold is a known pharmacophore for a variety of enzymes, suggesting that 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide could be a valuable tool to probe the function of proteins containing this structural motif.

Experimental Protocols: A Roadmap for Investigation

The following protocols provide a framework for utilizing 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide as a chemical probe for target identification and validation.

In Vitro Protein Labeling

This protocol outlines the general steps for labeling a purified protein or a complex protein lysate.

Workflow:

Caption: A generalized workflow for in vitro protein labeling.

Step-by-Step Methodology:

-

Protein Preparation: Prepare the protein sample (purified protein or cell lysate) in a suitable buffer (e.g., PBS or HEPES, pH 7.4).

-

Probe Preparation: Prepare a stock solution of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide in an organic solvent such as DMSO.

-

Labeling Reaction: Add the probe to the protein sample at a desired final concentration (typically in the low micromolar range).

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 30 minutes to 2 hours).

-

Quenching: Quench the reaction by adding a reducing agent like dithiothreitol (DTT) to consume any unreacted probe.

-

Analysis: Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent tag is incorporated) or by mass spectrometry for identification of the modified protein and the specific site of modification.

Proteomic Target Identification

This protocol describes a chemical proteomics approach to identify the cellular targets of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide.

Workflow:

Caption: A workflow for identifying protein targets using chemical proteomics.

Step-by-Step Methodology:

-

Cell Treatment: Treat cultured cells with 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide or a vehicle control (DMSO) for a defined period.

-

Cell Lysis: Lyse the cells in a buffer compatible with subsequent biochemical analysis.

-

Click Chemistry: If an alkyne or azide-modified version of the probe is used, perform a click reaction to attach a reporter tag, such as biotin-azide.

-

Affinity Purification: Enrich the probe-labeled proteins using affinity chromatography (e.g., streptavidin beads for biotin-tagged proteins).

-

On-Bead Digestion: Digest the enriched proteins into peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the enriched proteins by searching the MS/MS data against a protein database. Proteins that are significantly enriched in the probe-treated sample compared to the control are considered potential targets.

Future Perspectives and Conclusion

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide stands as a molecule of significant untapped potential. Its dual-functionality as a sulfonamide and a covalent modifier makes it an attractive tool for exploring the biology of proteins that recognize the benzenesulfonamide scaffold. The immediate research directions should focus on:

-

Definitive Target Identification: Employing the proteomic strategies outlined in this guide to identify the specific cellular targets of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the structural determinants of target binding and reactivity.

-

Validation of sCD23 Inhibition: Directly investigating the inhibitory activity of this compound against sCD23 and the downstream cellular consequences.

References

-

PubChem. 4-(2-bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide. [Link]

- Singh, J., et al. (2014). A comprehensive review on the chemistry and pharmacology of sulfonamides. International Journal of Pharmaceutical Sciences and Research, 5(6), 2269.

- Toure, B. B., & Hall, D. G. (2009). Natural product synthesis using multicomponent reaction strategies. Chemical reviews, 109(9), 4439-4486.

- Krishnamurthy, V. M., et al. (2008). A general-purpose N-myristoylation motif in the guanine nucleotide exchange factor Brag2.

- Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for understanding bacterial virulence. Journal of proteome research, 15(3), 731-744.

-

MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]

-

ResearchGate. Synthesis of 4-(2-bromoacetyl)benzenesulfonamide (3). [Link]

Sources

An In-depth Technical Guide to 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide: A Versatile Electrophilic Probe for Covalent Targeting

Introduction

In the landscape of chemical biology and drug discovery, the strategic use of covalent probes has become an indispensable tool for identifying and characterizing protein function. These molecules, armed with a reactive electrophilic "warhead," enable the formation of stable, irreversible bonds with nucleophilic amino acid residues on target proteins. This guide provides a comprehensive overview of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide, a potent and versatile electrophilic probe. Its unique structure, combining a sulfonamide moiety with a reactive α-bromo ketone, makes it a valuable asset for researchers aiming to covalently label and study proteins of interest. This document will delve into its chemical properties, a robust synthesis protocol, and its application in the covalent modification of proteins, providing both theoretical insights and practical, field-proven methodologies for the modern researcher.

Chemical Properties and Characterization

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide is a crystalline solid at room temperature. The presence of the electron-withdrawing sulfonamide group enhances the electrophilicity of the α-bromo ketone, making it a highly effective alkylating agent for nucleophilic amino acid residues.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO₃S | [1] |

| Molecular Weight | 306.18 g/mol | Calculated |

| CAS Number | 89102-54-5 | [1] |

Synthesis of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

The synthesis of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide can be efficiently achieved in a two-step process starting from commercially available N,N-dimethylbenzenesulfonamide. The synthetic pathway involves a Friedel-Crafts acylation followed by an α-bromination of the resulting ketone.

Step 1: Friedel-Crafts Acylation of N,N-dimethylbenzenesulfonamide

The first step introduces an acetyl group onto the para position of the benzene ring. The sulfonamide group is a deactivating but ortho-, para-directing group. Due to steric hindrance from the bulky sulfonamide group, the acylation reaction predominantly occurs at the para position.

Reaction:

N,N-dimethylbenzenesulfonamide + Acetyl Chloride --(AlCl₃)--> 4-acetyl-N,N-dimethylbenzenesulfonamide

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add N,N-dimethylbenzenesulfonamide (1.0 equivalent).

-

Slowly add acetyl chloride (1.1 equivalents) to the mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-acetyl-N,N-dimethylbenzenesulfonamide.

Step 2: α-Bromination of 4-acetyl-N,N-dimethylbenzenesulfonamide

The second step involves the selective bromination of the methyl group of the acetyl moiety. This is a classic acid-catalyzed α-halogenation of a ketone.[2]

Reaction:

4-acetyl-N,N-dimethylbenzenesulfonamide + Br₂ --(HBr in Acetic Acid)--> 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

Protocol:

-

Dissolve 4-acetyl-N,N-dimethylbenzenesulfonamide (1.0 equivalent) in glacial acetic acid.

-

Add a catalytic amount of hydrobromic acid (HBr) in acetic acid.

-

To this solution, add bromine (1.05 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, pour the mixture into a large volume of cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove any remaining acid, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide.

Application in Covalent Protein Labeling

The utility of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide lies in its ability to act as a covalent probe. The α-bromo ketone moiety is a potent electrophile that can react with nucleophilic side chains of amino acids, most notably the thiol group of cysteine residues, through a nucleophilic substitution reaction.[3] This targeted covalent modification allows for the irreversible labeling of proteins, which is invaluable for a range of applications including target identification, validation, and the study of protein dynamics.

Mechanism of Covalent Modification

The primary mechanism of action involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the carbon atom bearing the bromine atom. This results in the displacement of the bromide ion and the formation of a stable thioether bond between the protein and the probe.

Experimental Protocol: Covalent Labeling of a Target Protein

This protocol provides a general workflow for the covalent labeling of a purified protein with 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide. Optimization of incubation time, temperature, and reagent concentrations may be necessary for specific protein targets.

Materials:

-

Purified target protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4).

-

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide stock solution (e.g., 10 mM in DMSO).

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (optional).

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).

-

SDS-PAGE reagents and equipment.

-

Mass spectrometer for analysis.

Procedure:

-

Protein Preparation: If necessary, reduce any disulfide bonds in the protein by incubating with DTT or TCEP according to standard protocols. Remove the reducing agent by dialysis or buffer exchange.

-

Labeling Reaction:

-

To the protein solution (e.g., 1-10 µM), add the 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide stock solution to a final concentration of 10-100 µM (a 10-fold molar excess is a good starting point).

-

Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours.

-

-

Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine to a final concentration of 1-10 mM) to scavenge any unreacted probe.

-

Analysis by SDS-PAGE: Analyze the labeled protein by SDS-PAGE to confirm covalent modification. An increase in the molecular weight of the protein may be observable.

-

Analysis by Mass Spectrometry: For precise identification of the modification site, the labeled protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The mass of the covalently attached probe will be added to the modified cysteine-containing peptide.

Safety and Handling

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide is a reactive alkylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for this or structurally related compounds.

Conclusion

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide represents a powerful tool in the arsenal of chemical biologists and drug discovery scientists. Its straightforward synthesis and potent, selective reactivity towards cysteine residues make it an ideal probe for a multitude of applications. The methodologies outlined in this guide provide a solid foundation for researchers to employ this compound in their own studies, paving the way for new discoveries in protein science and therapeutic development.

References

-

ResearchGate. Synthesis of 4-(2-bromoacetyl)benzenesulfonamide (3). Available from: [Link]

-

HUI-CHEM. 4-(2-Bromoacetyl)-N,N-dimethylbenzenesulfonamide. Available from: [Link]

- Google Patents. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.

- Google Patents. CN100376545C - N, the preparation method of N-dimethyl chloroacetamide.

-

Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. Available from: [Link]

-

MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available from: [Link]

-

Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available from: [Link]

-

PubChem. 4-(2-Bromoacetyl)benzene-1-sulfonamide. Available from: [Link]

-

PubMed. Chemoproteomic profiling and discovery of protein electrophiles in human cells. Available from: [Link]

-

WUR eDepot. Covalent modification of food proteins by plant-based ingredients (polyphenols and organosulphur compounds). Available from: [Link]

-

ResearchGate. Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Available from: [Link]

-

RSC Publishing. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Available from: [Link]

-

PubMed Central. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. Available from: [Link]

-

PubMed Central. Chemoproteomic profiling and discovery of protein electrophiles in human cells. Available from: [Link]

-

Khan Academy. Covalent modifications to enzymes. Available from: [Link]

-

ChemRxiv. Profiling the proteome-wide selectivity of diverse electrophiles. Available from: [Link]

-